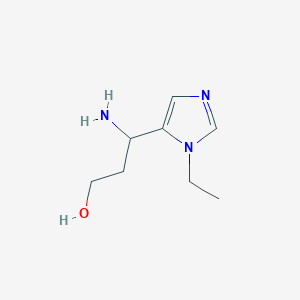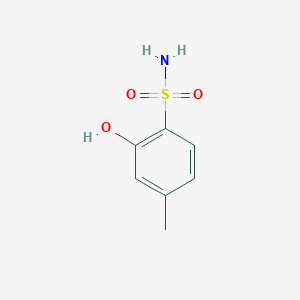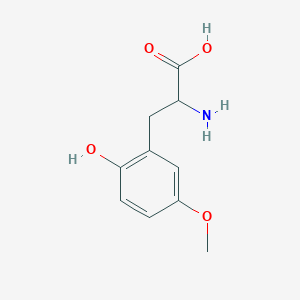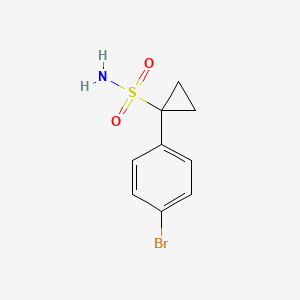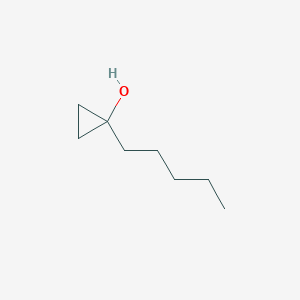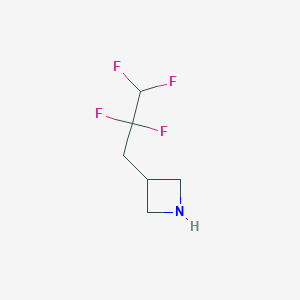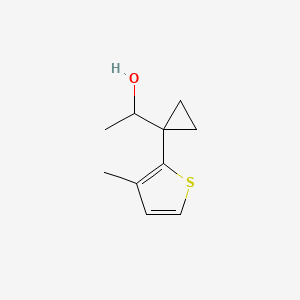
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol is an organic compound with a unique structure that includes a cyclopropyl group attached to a thiophene ring
准备方法
The synthesis of 1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Thiophene Functionalization: The thiophene ring is then functionalized with a methyl group at the 3-position. This can be done using Friedel-Crafts alkylation.
Coupling Reaction: The final step involves coupling the cyclopropyl group with the functionalized thiophene ring. This can be achieved through a Grignard reaction or other suitable coupling methods.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
化学反应分析
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include halides and sulfonates.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its biological activity is of interest for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
作用机制
The mechanism of action of 1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol can be compared with other similar compounds, such as:
1-(3-Methylthiophen-2-yl)ethan-1-ol: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-amine: The presence of an amine group instead of a hydroxyl group can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC 名称 |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethanol |
InChI |
InChI=1S/C10H14OS/c1-7-3-6-12-9(7)10(4-5-10)8(2)11/h3,6,8,11H,4-5H2,1-2H3 |
InChI 键 |
HPMJUFWGQDPYDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C2(CC2)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


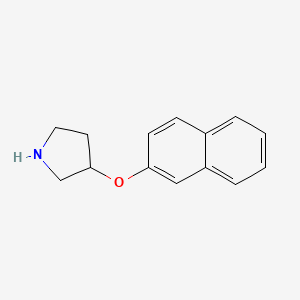
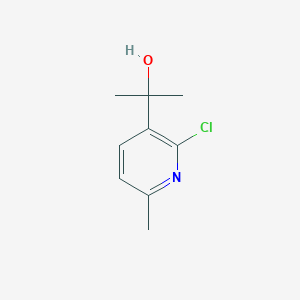
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)
